![molecular formula C13H11ClN4O2S B2883957 3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685107-25-9](/img/structure/B2883957.png)
3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Vue d'ensemble
Description
3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C13H11ClN4O2S and its molecular weight is 322.77. The purity is usually 95%.
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Activité Biologique
3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, with CAS Number 685107-25-9, is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class of heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antifungal, and antitubercular properties.
- Molecular Formula : C13H11ClN4O2S
- Molecular Weight : 322.77 g/mol
- Structure : The compound features a pyrazolo-pyrimidine core structure with a chlorophenyl and methylsulfonyl substituent.
Antifungal Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antifungal activity. A study indicated that compounds similar to this compound demonstrated potent antifungal effects against various pathogenic fungi strains. Specifically, some derivatives achieved IC50 values comparable to established antifungal agents .
Antitubercular Activity
In vitro tests have revealed that certain pyrazolo derivatives exhibit promising activity against Mycobacterium tuberculosis H37Rv. The biological evaluation indicated that these compounds could serve as potential candidates for further development in treating tuberculosis .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been highlighted in several studies. Pyrazolo[1,5-a]pyrimidines have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, compounds derived from this scaffold showed significant inhibition of COX-2 with IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features:
- Chlorophenyl Group : Enhances lipophilicity and may contribute to improved binding affinity to biological targets.
- Methylsulfonyl Substituent : Potentially increases solubility and bioavailability.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 5-aminopyrazole precursors with formylated intermediates under acidic conditions (e.g., KHSO₄ in aqueous media).
- Step 2 : Introduction of the methylsulfonyl group via nucleophilic substitution or oxidation of thioether intermediates.
- Step 3 : Ultrasound-assisted cyclization to enhance regioselectivity and yield, as demonstrated for analogous pyrazolo[1,5-a]pyrimidines .
- Key reagents: Chlorinated phenyl derivatives, methylsulfonyl chloride, and catalysts like triethylamine. Optimized reaction temperatures (80–120°C) and solvent systems (e.g., DMF or acetonitrile) are critical .
Q. How is the structure of this compound characterized?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity, particularly distinguishing between C-6 and C-7 positions. 2D NMR (e.g., HSQC, HMBC) resolves coupling patterns of the methylsulfonyl and chlorophenyl groups .
- X-ray Crystallography : Validates molecular geometry and intermolecular interactions (e.g., hydrogen bonding with the amine group). For example, analogous compounds show triclinic crystal systems (space group P-1) with unit cell parameters refined to R1 < 0.05 .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 363.08 for C₁₇H₁₄ClN₄O₂S) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Target kinases (e.g., JAK2, EGFR) using fluorescence polarization or ADP-Glo™ kits. IC₅₀ values are calculated via dose-response curves .
- Antimicrobial Screening : Broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv or Gram-negative/-positive bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values benchmarked against doxorubicin .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Methodological Answer :
- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with eco-friendly alternatives (e.g., PEG-400) to improve solubility and facilitate purification .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate sulfonylation. For example, KHSO₄ under ultrasound irradiation increased yields by 20–30% in pyrazolo[1,5-a]pyrimidines .
- Process Automation : Use flow chemistry for precise control of reaction parameters (temperature, residence time) during cyclization .
Q. What strategies address low aqueous solubility of methylsulfonyl-substituted pyrazolo[1,5-a]pyrimidines?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or glycoside moieties at the C-7 amine to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) or liposomes, improving bioavailability in pharmacokinetic (PK) studies .
- Co-crystallization : Co-crystallize with succinic acid or cyclodextrins to stabilize the amorphous phase and increase dissolution rates .
Q. How should structure-activity relationship (SAR) studies be conducted for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify the chlorophenyl (electron-withdrawing) and methylsulfonyl (polar) groups. For example, replacing Cl with F improved antiviral activity in analogues .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with bioactivity. Training sets should include ≥20 derivatives with measured IC₅₀ values .
- Fragment-Based Screening : Identify critical pharmacophores via X-ray crystallography of target-ligand complexes (e.g., kinase-inhibitor binding pockets) .
Q. How can discrepancies in reported biological activity data for pyrazolo[1,5-a]pyrimidines be resolved?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and control compounds across studies to minimize variability .
- Metabolite Profiling : LC-MS/MS to detect active metabolites that may contribute to off-target effects .
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase activity) with SPR (surface plasmon resonance) alongside biochemical assays .
Q. What are the key challenges in pharmacokinetic (PK) studies of this compound?
- Methodological Answer :
- Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4/2D6) identifies major metabolic pathways. Methylsulfonyl groups may reduce clearance via glucuronidation .
- Tissue Distribution : Radiolabeled analogs (¹⁴C or ³H) track accumulation in target organs (e.g., liver, lungs) using autoradiography .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, critical for correlating in vitro potency with in vivo efficacy .
Q. How can selectivity for biological targets be assessed against off-target interactions?
- Methodological Answer :
- Kinome-Wide Profiling : Use PamStation®12 or KINOMEscan® to evaluate inhibition of 400+ kinases at 1 µM .
- Thermal Shift Assays : Monitor target protein denaturation (ΔTm) to confirm direct binding .
- CRISPR-Cas9 Knockout Models : Validate target specificity in isogenic cell lines lacking the putative target .
Q. What computational methods are effective for predicting the bioactivity of novel derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns to assess conformational stability (e.g., RMSD < 2 Å) .
- Deep Learning Models : Train neural networks on ChEMBL datasets to predict IC₅₀ values for virtual libraries .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for methylsulfonyl vs. sulfonamide analogs with Schrödinger’s FEP+ .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-21(19,20)11-7-16-13-10(6-17-18(13)12(11)15)8-2-4-9(14)5-3-8/h2-7H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUFDWDLSLXLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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